molecular formula C9H16ClNO2 B2492804 Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride CAS No. 2193051-99-7

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Cat. No.: B2492804
CAS No.: 2193051-99-7
M. Wt: 205.68
InChI Key: FNDVSUDJGYRQRQ-WQYNNSOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a bicyclic pyrrolidine derivative with a methyl ester functional group and a hydrochloride salt. This stereochemically defined compound (2S,3aS,6aS configuration) is characterized by its fused cyclopentane-pyrrolidine ring system.

The hydrochloride salt enhances solubility in polar solvents, and the methyl ester group improves stability compared to free carboxylic acids. Its stereochemistry is critical for biological activity, as seen in Ramipril-related compounds .

Properties

IUPAC Name

methyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-5-6-3-2-4-7(6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDVSUDJGYRQRQ-WQYNNSOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired cyclization . The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antagonism of Retinol-Binding Protein 4 (RBP4)
Research indicates that compounds related to octahydrocyclopenta[b]pyrrole structures exhibit antagonistic properties against RBP4, which plays a crucial role in retinol transport and metabolism. In vitro studies have demonstrated that these compounds can significantly reduce serum RBP4 levels, suggesting potential applications in treating metabolic disorders such as obesity and diabetes .

2. Antihypertensive Properties
The compound has been investigated for its potential use as an antihypertensive agent. Its structural features allow it to interact with various biological targets involved in blood pressure regulation. Preliminary studies suggest that it may inhibit certain pathways that lead to vasodilation, thereby lowering blood pressure effectively .

Case Studies

Case Study 1: RBP4 Binding Affinity
A study explored the structure-activity relationship (SAR) of octahydrocyclopenta[b]pyrrole derivatives in relation to their binding affinity for RBP4. The results indicated that modifications to the bicyclic structure could enhance binding efficacy and stability in biological systems, making these compounds promising candidates for further drug development .

Case Study 2: Cardiovascular Effects
In a rodent model, methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride was administered to assess its cardiovascular effects. The findings revealed a significant reduction in systolic blood pressure and improved vascular response compared to control groups. This study underscores the compound's potential as a therapeutic agent in managing hypertension .

Mechanism of Action

The mechanism of action of Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Group Key Differences Applications/Relevance References
This compound* C9H16ClNO2 (hypothetical) ~213.69 (calc.) Methyl ester, hydrochloride Reference compound for comparison. Hypothetical intermediate/impurity -
[(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride C8H16ClNO 177.68 Hydroxymethyl, hydrochloride Replaces carboxylate with hydroxymethyl; lower molecular weight and polarity. Synthetic intermediate
Benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride C15H20ClNO2 281.78 Benzyl ester, hydrochloride Bulky benzyl group reduces solubility; enhances lipophilicity. Ramipril impurity reference standard
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride C8H14ClNO2 191.66 Free carboxylic acid, hydrochloride Higher polarity and acidity; prone to decarboxylation. Intermediate in ACE inhibitor synthesis
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride C8H16ClNS 193.73 Methanethiol, hydrochloride Thiol group introduces oxidative instability; distinct reactivity. Potential building block for sulfur-containing drugs

Stereochemical Considerations

All compared compounds share the (2S,3aS,6aS) configuration, critical for mimicking the transition state in ACE inhibition. Substitutions at the 2-position (ester vs. acid vs. thiol) modulate binding affinity and metabolic stability .

Biological Activity

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, with the CAS number 2193051-99-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopentane ring fused with a pyrrole structure, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit a variety of biological activities:

  • Anticancer Activity : Pyrrole derivatives have been shown to possess significant anticancer properties. For instance, studies have indicated that certain fused pyrroles can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .
  • Antioxidant Effects : The compound may also exhibit antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and damage, which are linked to various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Properties : Some studies suggest that pyrrole derivatives can inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in HepG-2 cells
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Mechanism

In a study investigating the anticancer potential of various pyrrole derivatives, this compound was assessed for its ability to induce apoptosis in cancer cell lines. The study utilized the resazurin assay to evaluate cell viability and found that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. Additionally, caspase assays indicated increased caspase-3/7 activity, suggesting that the compound activates apoptotic pathways effectively .

Case Study: Antioxidant Activity

Another research effort focused on evaluating the antioxidant capabilities of this compound using DPPH radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals, indicating its potential as an antioxidant agent. This property may contribute to its protective effects against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What is the role of Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride in synthesizing angiotensin-converting enzyme (ACE) inhibitors like Ramipril?

  • Methodological Answer : This compound serves as a bicyclic proline analog intermediate in Ramipril synthesis. It undergoes coupling with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to form the peptide bond. Subsequent hydrogenation with 10% Pd/C removes the benzyl protecting group, yielding Ramipril with 81% total yield and 99.81% purity .

Q. How is the stereochemical integrity of the bicyclic core maintained during synthesis?

  • Methodological Answer : The (2S,3aS,6aS) configuration is preserved via stereospecific coupling agents (e.g., EDC·HCl/HOBt) and controlled hydrogenation conditions. Chiral HPLC or polarimetry is used to verify enantiomeric purity, ensuring no racemization during deprotection steps .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C) to confirm the bicyclic structure and stereochemistry.
  • HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>99%) and detect impurities like Ramipril diacid (87269-97-4) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction to minimize byproduct formation (e.g., Ramipril diacid)?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous DMF at 0–5°C to suppress hydrolysis.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of the bicyclic compound to N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine.
  • Catalyst : Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to enhance coupling efficiency. Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane) to isolate the desired product .

Q. What strategies address discrepancies in stereochemical outcomes reported in literature for analogous bicyclic systems?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity (e.g., THF vs. dichloromethane) or temperature. For reproducibility:

  • Solvent Screening : Test aprotic solvents (DMF, acetonitrile) to stabilize transition states.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate the kinetic product before isomerization occurs .

Q. How do impurity profiles differ between synthetic routes, and how are they quantified?

  • Methodological Answer : Impurities like Ramiprilat (87269-97-4) and dibenzoyltartaric acid (2743-38-6) arise from incomplete coupling or hydrolysis. Use:

  • Pharmacopeial Methods : EP impurity standards (e.g., Impurity M: dibenzoyltartaric acid) with gradient HPLC (UV detection at 210 nm) for quantification .
  • Limit Tests : Set thresholds at <0.1% for individual impurities per ICH Q3A guidelines .

Q. What are the challenges in scaling up the hydrogenation step, and how are they mitigated?

  • Methodological Answer :

  • Catalyst Poisoning : Pre-treat Pd/C with acetic acid to remove sulfur contaminants.
  • Pressure Optimization : Use 50 psi H2 at 25°C for 12 hours to balance reaction rate and catalyst lifetime. Post-hydrogenation, filter through Celite to remove catalyst residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.